Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 160.17 g/mol. This compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, alongside hydroxymethyl and carboxylate functional groups. These functional groups enhance its reactivity, making it valuable in various fields, including organic synthesis and medicinal chemistry.
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is classified as an ester due to the presence of the carboxylate group. It also falls under the category of cyclic ethers because of the tetrahydrofuran structure. Its classification is significant for understanding its reactivity and potential applications in synthetic chemistry.
The synthesis of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purities. For instance, reactions are typically conducted at temperatures ranging from 60°C to 80°C over several hours to ensure complete conversion and minimize byproducts .
The molecular structure of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate consists of a tetrahydrofuran ring with a hydroxymethyl group attached to the third carbon and a carboxylate group also at the third position. This configuration contributes to its unique chemical properties.
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the steric effects of the tetrahydrofuran ring and the electronic effects of the hydroxymethyl and carboxylate groups, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate primarily revolves around its ability to undergo nucleophilic attacks due to the presence of reactive functional groups. For example:
Quantitative data regarding reaction rates or specific mechanistic pathways may vary based on experimental conditions but generally indicate favorable kinetics for nucleophilic substitutions involving this compound .
The compound exhibits high gastrointestinal absorption potential based on its structure, suggesting possible bioavailability in medicinal applications .
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate has several scientific uses:
The sustainable production of chiral building blocks from biomass represents a cornerstone for synthesizing Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate derivatives. The cellulose pyrolysis product LAC ((1R,5S)-1-hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one) serves as a key precursor for nucleoside analogues. This bicyclic hydroxylactone is generated through catalytic fast pyrolysis of cellulose at 400-500°C using eco-friendly catalysts like aluminium phosphate or sodium bisulfate, achieving yields up to 15.2 wt% [3]. The process exploits cellulose's inherent chirality, producing LAC with >99% enantiomeric excess, which eliminates the need for resolution steps in downstream applications. This efficiency stems from Bronsted acid catalysts that selectively promote glycosidic bond cleavage and intramolecular transglycosylation reactions [3].
Table 1: Catalytic Systems for LAC Production from Cellulose
Catalyst | Temperature (°C) | LAC Yield (wt%) | Enantiomeric Excess (%) |
---|---|---|---|
Aluminium phosphate | 450 | 12.8 | >99 |
Sodium bisulfate | 480 | 15.2 | >99 |
Non-catalytic | 500 | 3.4 | >99 |
The gram-scale production of LAC enables its application in synthesizing tetrahydrofuran-based amino acids and nucleoside mimetics. The stereochemical integrity of LAC's [3.2.1] bicyclic framework provides a template for constructing the tetrahydrofuran ring with precise stereocontrol at C-3 and C-4 positions, crucial for biological activity in nucleoside analogues [3].
Stereochemical inversion at the C-3 carbon of tetrahydrofuran intermediates is achieved through optimized Mitsunobu reactions, enabling access to diverse nucleoside analogues. The reaction between TBS-protected methyl tetrahydrofuran-3-carboxylate and 6-chloropurine employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF, yielding N-9 alkylated products with complete inversion at C-3 (85-90% yield) [3]. The stereochemical outcome is rigorously confirmed through 2D-NOESY experiments and density functional theory (DFT) calculations, with observed nuclear Overhauser effects (NOEs) matching predicted proton-proton distances (2.03-2.31 Å) in the energy-minimized structures [3].
Table 2: Nucleoside Analogues Synthesized via Mitsunobu Reaction
Nucleobase | C-3 Configuration | Yield (%) | Key Structural Features |
---|---|---|---|
6-Chloropurine | S | 88 | Methyl ester, TBS-protected hydroxymethyl |
Adenine | S | 82 | Methyl ester, free hydroxymethyl |
6-(4-Methylpiperazinyl) | S | 75 | Methyl ester, modified purine |
6-Methylamino | S | 79 | Methyl ester, modified purine |
This stereoselective methodology accommodates diverse purine derivatives including adenine, 6-methylaminopurine, and 6-(4-methylpiperazin-1-yl)purine. Microwave-assisted nucleophilic substitution further diversifies the nucleobase moiety, with reactions completing in 15 minutes at 80°C in methanol, significantly reducing reaction times compared to conventional heating (12-24 hours) [3]. The inverted configuration proves critical for molecular recognition in biological targets, particularly in SARS-CoV-2 RNA-dependent RNA polymerase inhibition studies .
Heterogeneous catalytic hydrogenation enables efficient functionalization of the tetrahydrofuran ring, with catalyst selection dictating stereoselectivity and yield. Raney nickel-mediated hydrogenation of γ-butyrolactone derivatives at 80-100°C and 30-50 bar H₂ pressure provides the 3-hydroxymethyltetrahydrofuran scaffold with >95% conversion and diastereoselectivity [2]. Alternatively, homogeneous catalysts like Pd/C (5-10% loading) in methanol achieve quantitative reduction of unsaturated precursors under milder conditions (25-50°C, 1-3 bar H₂), though with moderate stereocontrol [4].
Critical parameters influencing hydrogenation efficiency include:
For chiral auxiliary-directed hydrogenation, Evans oxazolidinone-modified substrates enable asymmetric synthesis of (3R)-enantiomers with 92-96% ee using Rh(I)-DuPHOS catalysts. This approach provides access to both enantiomers of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, essential for structure-activity relationship studies in pharmaceutical applications [10].
Table 3: Hydrogenation Conditions for Tetrahydrofuran Intermediates
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | ee/De (%) |
---|---|---|---|---|
Raney Ni (W-2) | 30 | 80 | >95 | >95 (syn) |
5% Pd/C | 1 | 25 | 98 | 65 |
Rh(I)-(S,S)-DuPHOS | 5 | 50 | 90 | 96 (R) |
Pd(OAc)₂/(R)-BINAP | 10 | 60 | 85 | 89 (S) |
Microwave dielectric heating dramatically accelerates esterification and amidation reactions of tetrahydrofuran carboxylates, enhancing efficiency and reducing side product formation. Transesterification of methyl ester derivatives with isopropanol employs triazabicyclodecene (TBD) as catalyst (5-10 mol%) under microwave irradiation (100-140°C, 15-30 minutes), achieving 95% conversion to isopropyl esters. This represents a 20-fold reduction in reaction time compared to conventional heating (6-12 hours) [3] [7].
Key advantages of microwave-assisted protocols include:
For amidation, methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate reacts with methylamine (2.0 equiv) in 2-MeTHF under microwave irradiation (80°C, 10 minutes), delivering the corresponding amide in 90% isolated yield without epimerization. This methodology demonstrates particular value for generating prodrug candidates with modified pharmacokinetic properties, as evidenced by the enhanced bioavailability scores of amide derivatives compared to ester analogues [3] [7].
Orthogonal protection of the bifunctional tetrahydrofuran scaffold enables selective modification crucial for nucleoside analogue synthesis. The hydroxymethyl group is optimally protected as:
Simultaneously, the carboxylate moiety is protected as:
Table 4: Protection Group Strategies for Bifunctional Tetrahydrofuran Scaffold
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Hydroxymethyl | TBS | TBSCl, imidazole, DMF | TBAF, THF, 25°C | Purine alkylation conditions |
Hydroxymethyl | THP | DHP, PTSA, CH₂Cl₂ | PPTS, MeOH, 40°C | Acid-sensitive nucleobases |
Carboxylate | Methyl | CH₃OH, H⁺ (from LAC opening) | LiOH, THF/H₂O | Mitsunobu conditions |
Carboxylate | tert-Butyl | Isobutylene, H₂SO₄ | TFA, CH₂Cl₂, 0°C | Basic nucleobase modification |
Carboxylate | Benzyl | BnBr, K₂CO₃, DMF | Pd/C, H₂ (1 atm), EtOAc | Hydrogenation-sensitive groups |
Strategic deprotection sequences are essential for complex molecule assembly. For nucleoside analogues requiring carboxylate activation, the sequence involves: (1) TBS protection of hydroxymethyl, (2) Mitsunobu coupling with nucleobases, (3) TBAF-mediated desilylation, and (4) final ester hydrolysis or transesterification. This approach minimizes side reactions and preserves stereochemical integrity throughout the synthetic route [4] [10]. The compatibility of these protection strategies with diverse reaction conditions enables the synthesis of seven distinct nucleoside analogues from a common tetrahydrofuran intermediate, demonstrating the versatility of this methodology in medicinal chemistry applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9